![molecular formula C22H16N2OS B2718332 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865180-86-5](/img/structure/B2718332.png)

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

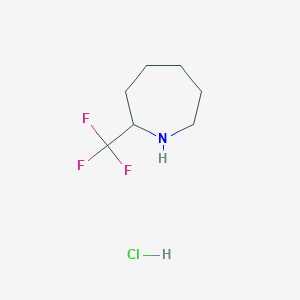

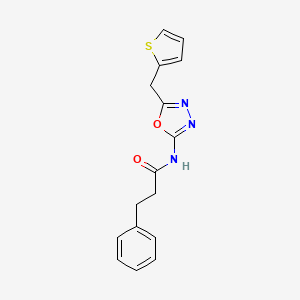

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a naphthamide group, a methyl group, and a prop-2-yn-1-yl group attached to it. These groups can significantly influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazole and naphthamide groups could result in a planar structure due to the conjugated system of pi electrons. The prop-2-yn-1-yl group could introduce some degree of rotation or flexibility into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazole group might participate in electrophilic substitution reactions, while the naphthamide group could undergo hydrolysis under acidic or basic conditions. The prop-2-yn-1-yl group might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Thiazole Derivatives : Studies have detailed the synthesis of thiazole derivatives, highlighting their potential in medicinal chemistry due to their diverse biological activities. For instance, thiazole derivatives have been synthesized for their antihyperglycemic activity, showcasing the methodological advancements in creating compounds with potential therapeutic benefits (Imran et al., 2009).

Antimicrobial and Anti-proliferative Activities : Research into naphthostyryl derivatives via nucleophilic substitution has contributed to the development of compounds with antimicrobial and antiproliferative activities. This underscores the significance of structural modification in enhancing the biological properties of thiazole-based compounds (Dyachenko et al., 2014).

DNA Binding and Cytotoxicity : Investigations into benzimidazole-based Schiff base copper(II) complexes have revealed their DNA binding capabilities and cytotoxic effects against cancer cell lines. Such studies highlight the therapeutic potential of these compounds in targeting cancer at the molecular level (Paul et al., 2015).

Antimicrobial and Antiproliferative Derivatives : The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities demonstrate the ongoing efforts to develop novel therapeutic agents (Mansour et al., 2020).

Environmental and Chemical Applications

Herbicide Degradation : Research on the degradation of novel pyrimidynyloxybenzoic herbicides illustrates the environmental applications of specific strains, capable of breaking down complex organic compounds, thereby addressing pollution and herbicide resistance issues (Chen & Cai, 2016).

Corrosion Inhibition : Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrate the industrial applications of these compounds in protecting materials from corrosion, thus extending their lifespan and reducing maintenance costs (Hu et al., 2016).

Future Directions

properties

IUPAC Name |

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c1-3-13-24-19-12-11-15(2)14-20(19)26-22(24)23-21(25)18-10-6-8-16-7-4-5-9-17(16)18/h1,4-12,14H,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCOZFMREYQWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)